N-(2,5-dimethylphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-DIMETHYLPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazo[4,5-b]pyridine moiety and a dimethylphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHYLPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the imidazo[4,5-b]pyridine core, followed by the introduction of the dimethylphenyl group and the acetamide functionality. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHYLPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,5-DIMETHYLPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHYLPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-b]pyridine moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide
- N-(3,5-DIMETHYL-PHENYL)-2-(4,6-DIMETHYL-PYRIMIDIN-2-YLSULFANYL)-ACETAMIDE
Uniqueness
N-(2,5-DIMETHYLPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazo[4,5-b]pyridine and dimethylphenyl groups allows for versatile interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H16N4OS |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide |
InChI |
InChI=1S/C16H16N4OS/c1-10-5-6-11(2)13(8-10)18-14(21)9-22-16-19-12-4-3-7-17-15(12)20-16/h3-8H,9H2,1-2H3,(H,18,21)(H,17,19,20) |
InChI Key |
YMXVBRXASLZAPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.